

Long-term storage and handling of Ac-Gly-Lys-OMe acetate

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Compound of Interest

Compound Name: Ac-Gly-Lys-OMe acetate

Cat. No.: B080043

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Technical Support Center: Ac-Gly-Lys-OMe Acetate

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and use of **Ac-Gly-Lys-OMe acetate**.

Frequently Asked Questions (FAQs)

Q1: What is **Ac-Gly-Lys-OMe acetate**?

Ac-Gly-Lys-OMe acetate, also known as N-acetylglycyl-L-lysine methyl ester acetate, is a synthetic dipeptide derivative.^{[1][2]} It serves primarily as a substrate for the enzyme urokinase and other serine proteases like thrombin, plasmin, and trypsin.^{[3][4][5]} Its structure, with an N-terminal acetyl group and a C-terminal methyl ester, makes it suitable for use in various biochemical assays to characterize enzyme activity and screen for potential inhibitors.^{[3][4]}

Q2: What are the recommended long-term storage conditions for **Ac-Gly-Lys-OMe acetate**?

For long-term storage, it is recommended to store **Ac-Gly-Lys-OMe acetate** at -20°C.^[3] Some suppliers also indicate storage at 2-8°C is acceptable.^{[1][6]} The compound is typically supplied as a crystalline solid.^{[1][3]} It is advised to keep the container well-closed.^[7]

Q3: What is the stability of **Ac-Gly-Lys-OMe acetate**?

When stored at -20°C, **Ac-Gly-Lys-OMe acetate** has a stability of at least four years.[3]

Q4: How should I dissolve **Ac-Gly-Lys-OMe acetate**?

Ac-Gly-Lys-OMe acetate is soluble in phosphate-buffered saline (PBS) at a pH of 7.2, with a solubility of up to 10 mg/ml.[3]

Q5: What is the typical purity of commercially available **Ac-Gly-Lys-OMe acetate**?

Commercially available **Ac-Gly-Lys-OMe acetate** generally has a purity of ≥95% or higher.[3]
Some suppliers may offer purities of ≥99% (TLC).[1]

Data Presentation

Table 1: Physical and Chemical Properties of **Ac-Gly-Lys-OMe Acetate**

Property	Value
Formal Name	N-acetylglycyl-L-lysine, methyl ester, monoacetate[3]
CAS Number	14752-92-2[1][3][7]
Molecular Formula	C ₁₁ H ₂₁ N ₃ O ₄ • C ₂ H ₄ O ₂ [1][3]
Formula Weight	319.4 g/mol [3]
Appearance	White powder or crystalline solid[1][3]
Purity	≥95%[3]
Solubility	10 mg/mL in PBS (pH 7.2)[3]

Table 2: Storage and Stability of **Ac-Gly-Lys-OMe Acetate**

Condition	Recommendation
Long-Term Storage	-20°C[3] or <-15°C[7]
Alternative Storage	2-8°C[1][6]
Shipping	Typically at room temperature[3]
Stability	≥ 4 years at -20°C[3]

Troubleshooting Guide

Problem: I am observing low or no activity with my urokinase enzyme assay.

- Answer:
 - Check Substrate Concentration: Ensure your final concentration of **Ac-Gly-Lys-OMe acetate** in the assay is appropriate for your enzyme concentration and reaction conditions. Prepare a fresh stock solution if the current one is old.
 - Verify Enzyme Activity: Confirm that your urokinase enzyme is active. Run a positive control with a known activator or a fresh lot of enzyme.
 - Buffer pH and Composition: The hydrolysis of the methyl ester is pH-dependent. Verify that the pH of your assay buffer (e.g., PBS) is 7.2-7.4, as this is optimal for the reaction.[2][3]
 - Inhibitors: Check for the presence of any potential inhibitors in your assay components. Some metal ions can affect urokinase activity.[3]

Problem: My experimental results are inconsistent or not reproducible.

- Answer:
 - Solution Stability: Prepare fresh solutions of **Ac-Gly-Lys-OMe acetate** for each experiment. While the solid is stable long-term, its stability in solution, especially at room temperature, may be limited.

- **Pipetting Accuracy:** Inconsistent volumes of substrate or enzyme can lead to variability. Ensure your pipettes are calibrated and use precise pipetting techniques.
- **Temperature Control:** Maintain a consistent incubation temperature (e.g., 37°C) as enzyme kinetics are highly sensitive to temperature fluctuations.[2]
- **Mixing:** Ensure thorough mixing of reagents in the assay wells to initiate the reaction uniformly.

Problem: The **Ac-Gly-Lys-OMe acetate** powder is not dissolving completely.

- Answer:
 - **Check Solvent:** Ensure you are using the correct solvent, such as PBS at pH 7.2.[3]
 - **Concentration:** Do not exceed the recommended solubility of 10 mg/mL.[3] If a higher concentration is needed, consider alternative solvents, but be aware they may affect enzyme activity.
 - **Vortexing/Sonication:** Gentle vortexing can aid dissolution. Brief sonication may also be used, but avoid excessive heating which could degrade the peptide.

Experimental Protocols

Protocol: Urokinase Activity Assay

This protocol outlines a colorimetric assay to measure urokinase activity using Ac-Gly-Lys-OMe as a substrate. The hydrolysis of the methyl ester releases a carboxylic acid, leading to a decrease in pH that can be monitored.[2]

Materials:

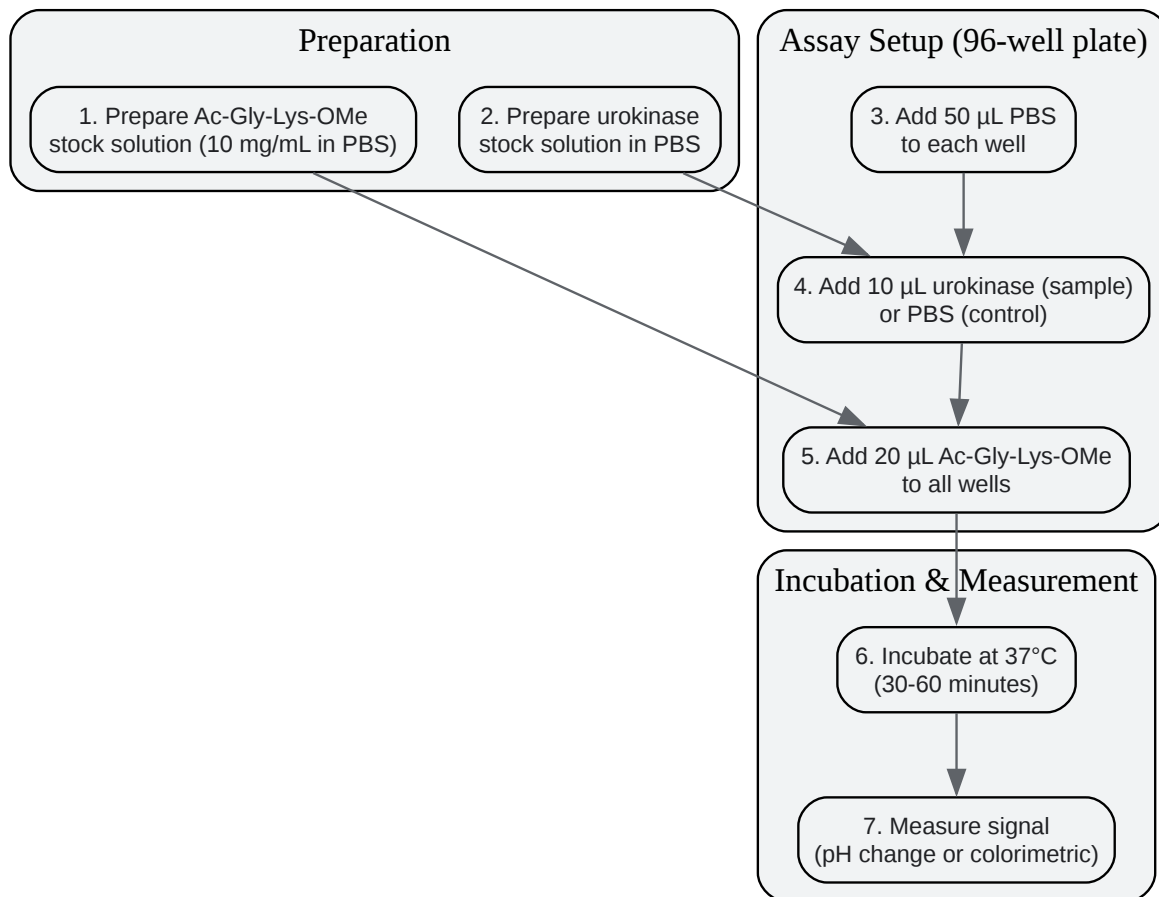
- **Ac-Gly-Lys-OMe acetate**
- Urokinase enzyme
- Phosphate-buffered saline (PBS), pH 7.4

- pH indicator (e.g., phenol red) or a pH meter
- 96-well microplate
- Microplate reader (for colorimetric measurement)

Procedure:

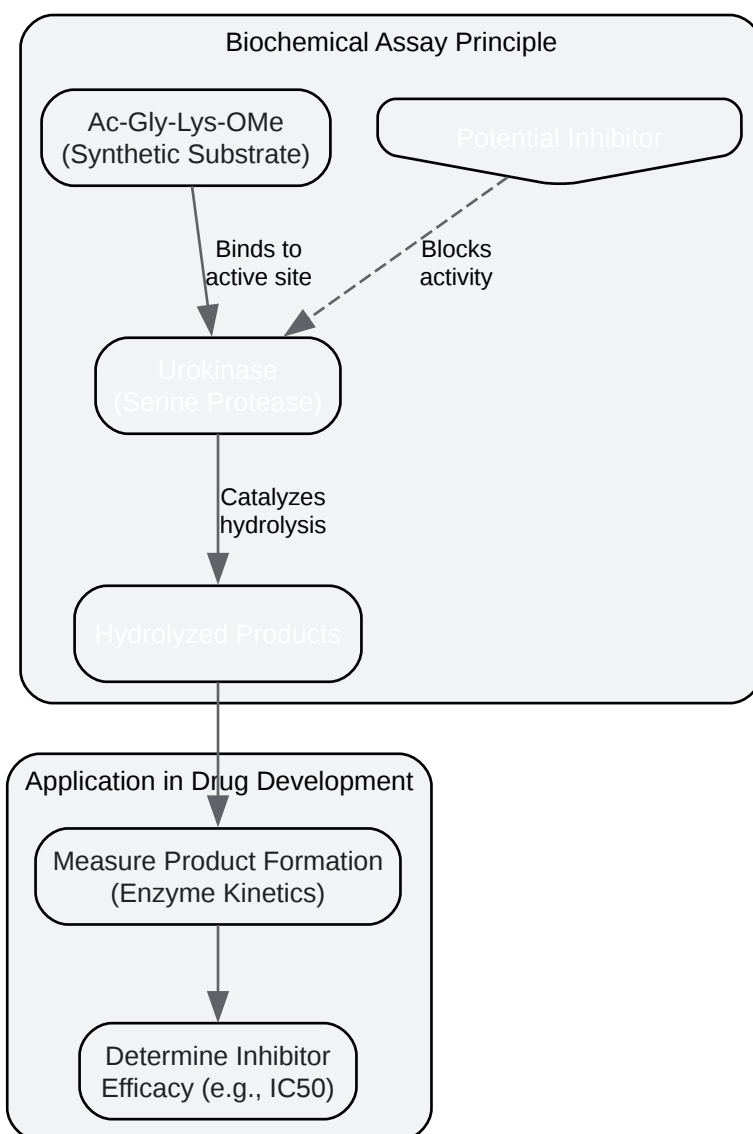
- **Substrate Preparation:** Prepare a 10 mg/mL stock solution of **Ac-Gly-Lys-OMe acetate** in PBS (pH 7.4).[\[2\]](#)
- **Enzyme Preparation:** Prepare a stock solution of urokinase in PBS at a suitable concentration based on the manufacturer's instructions or previous experiments.[\[2\]](#)
- **Assay Setup:**
 - In a 96-well microplate, add 50 μ L of PBS to each well.[\[2\]](#)
 - Add 10 μ L of the urokinase solution to the sample wells.
 - For negative control wells, add 10 μ L of PBS instead of the enzyme solution.[\[2\]](#)
- **Reaction Initiation:** Add 20 μ L of the Ac-Gly-Lys-OMe stock solution to all wells to start the reaction.[\[2\]](#)
- **Incubation:** Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[\[2\]](#)
- **Measurement:**
 - Using a pH meter: Measure the decrease in pH in the sample wells compared to the control wells.[\[2\]](#)
 - Using a colorimetric indicator: If a pH indicator like phenol red is included in the buffer, monitor the color change spectrophotometrically using a microplate reader.[\[2\]](#)

Mandatory Visualizations



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Caption: Experimental workflow for a urokinase activity assay.



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